molecular formula C9H6F6N2O B14403933 N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 85559-53-1

N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B14403933
CAS No.: 85559-53-1
M. Wt: 272.15 g/mol
InChI Key: XHZUIOUDFXOYHB-UHFFFAOYSA-N
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Description

N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of trifluoromethyl groups attached to a benzene ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of aniline with trifluoroacetic anhydride. The reaction is carried out at low temperatures (0-5°C) with vigorous stirring to ensure complete reaction. After the reaction is complete, the mixture is poured into ice-cold water to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrazine are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted trifluoromethylbenzenes.

Scientific Research Applications

N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to its specific combination of amino and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

CAS No.

85559-53-1

Molecular Formula

C9H6F6N2O

Molecular Weight

272.15 g/mol

IUPAC Name

N-[4-amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H6F6N2O/c10-8(11,12)5-3-4(16)1-2-6(5)17-7(18)9(13,14)15/h1-3H,16H2,(H,17,18)

InChI Key

XHZUIOUDFXOYHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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